Direct red 239

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propriétés

Numéro CAS |

60202-35-9 |

|---|---|

Formule moléculaire |

C41H24N6Na4O15S4 |

Poids moléculaire |

1060.9 g/mol |

Nom IUPAC |

tetrasodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(6-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(6-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C41H28N6O15S4.4Na/c48-39-33-11-7-27(15-25(33)19-35(65(57,58)59)37(39)46-44-29-5-1-23-17-31(63(51,52)53)9-3-21(23)13-29)42-41(50)43-28-8-12-34-26(16-28)20-36(66(60,61)62)38(40(34)49)47-45-30-6-2-24-18-32(64(54,55)56)10-4-22(24)14-30;;;;/h1-20,48-49H,(H2,42,43,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4 |

Clé InChI |

VDOGYBKHFWFTCJ-UHFFFAOYSA-J |

SMILES canonique |

C1=CC2=C(C(=C(C=C2C=C1NC(=O)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=CC6=C(C=C5)C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC7=CC8=C(C=C7)C=C(C=C8)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+] |

Description physique |

Liquid |

Origine du produit |

United States |

Foundational & Exploratory

Direct red 239 chemical structure and properties

An In-depth Technical Guide to Direct Red 239

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of the disazo dye, this compound. The information is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this compound.

Chemical Structure and Identification

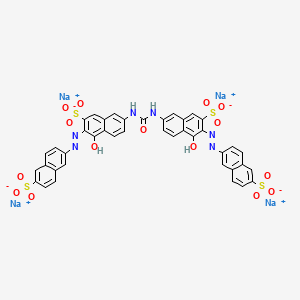

This compound is a complex disazo dye characterized by the presence of two azo (-N=N-) groups, which are responsible for its color. Its chemical structure is based on naphthalene (B1677914) sulfonic acid derivatives.

IUPAC Name: tetrasodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(6-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(6-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate[1][2]

CAS Number: 60202-35-9[3][4][5][6][7][8][9]

Molecular Formula: C₄₁H₂₄N₆Na₄O₁₅S₄[1][2]

Canonical SMILES: C1=CC2=C(C(=C(C=C2C=C1NC(=O)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=CC6=C(C=C5)C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC7=CC8=C(C=C7)C=C(C=C8)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+][1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 1060.9 g/mol | [2] |

| Appearance | Red-brown powder | [4][6][8][10][11][12] |

| Melting Point | >300 °C | [3][5][11][12] |

| Solubility | Soluble in water (yielding a yellow-light red solution), N,N-dimethylformamide (DMF), and concentrated sulfuric acid (producing a blue-ray red-purple solution). Slightly soluble in ethanol (B145695) and chloroform. Insoluble in acetone (B3395972) and butanol. | [3][5][8][10][11][12] |

| pH (in solution) | 7.0 - 9.0 | [13] |

| Light Fastness | 5 | [6][14] |

| Washing Fastness | 3-4 | [6] |

| Absorption Maximum (λmax) | Approximately 483.5 nm (unmetallized) |

Synthesis of this compound

The synthesis of this compound is a multi-step process that primarily involves diazotization and azo coupling reactions. A non-phosgene route has been developed for its production, which includes condensation, diazotization, and coupling stages.

Experimental Protocol Overview:

-

Condensation: The initial step involves the condensation of precursor molecules. A key raw material is an aromatic acid. This is dissolved in water, and the pH is adjusted with a base. The mixture is heated to facilitate dissolution.

-

Diazotization: An aromatic amine precursor is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid) at a low temperature (typically 0-5 °C) to form a diazonium salt. The temperature must be carefully controlled as diazonium salts are unstable at higher temperatures.

-

Azo Coupling: The diazonium salt solution is then slowly added to a solution of the coupling component (a naphthol derivative) under alkaline conditions. The reaction mixture is kept cool to ensure the stability of the diazonium salt and to control the coupling reaction. The coupling reaction results in the formation of the azo linkage and the precipitation of the dye.

-

Purification: The synthesized dye is then purified, typically by filtration, washing to remove unreacted starting materials and by-products, and drying.

Logical Workflow for Synthesis:

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 28706-25-4 | FD167623 | Biosynth [biosynth.com]

- 3. iipseries.org [iipseries.org]

- 4. This compound|CAS No: 60202-35-9 - Direct dye [chinainterdyes.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. C.I. This compound | C41H24N6Na4O15S4 | CID 135853609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CN102936422A - Production method for synthesizing red direct dye through non-phosgene method - Google Patents [patents.google.com]

- 12. Practical considerations for conducting ecotoxicity test methods with manufactured nanomaterials: what have we learnt so far? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. enamine.net [enamine.net]

- 14. This compound CAS#: 60202-35-9 [m.chemicalbook.com]

Direct Red 239: A Technical Overview of a Commercial Dye with Limited Biological Research Footprint

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 60202-35-9 Synonyms: C.I. Direct Red 239, Direct Scarlet 6BS, PERFINAZE Fast Red 4BN

This compound, identified by the CAS number 60202-35-9, is a synthetic azo dye primarily utilized in the textile, paper, and leather industries for coloration.[1][2][3][4] Despite its widespread industrial use, a comprehensive review of scientific literature reveals a significant lack of research into its applications within the fields of drug development and molecular biology. This technical guide summarizes the available information on this compound, focusing on its chemical properties and the limited existing toxicological data, while highlighting the current void in research pertinent to pharmaceutical and biomedical applications.

Chemical and Physical Properties

This compound is a red-brown powder that is soluble in water.[2][5] There is a notable discrepancy in the reported molecular formula for this compound across different commercial and database sources. Some sources cite it as C₁₅H₁₃BrN₂O₄, while others report a more complex structure of C₄₁H₂₈N₆O₁₅S₄•Na₄.[1][6] This inconsistency underscores the need for careful verification of the compound's identity when sourcing for any potential research purposes.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 60202-35-9 | [1][3] |

| Appearance | Red-brown powder | [1][2] |

| Solubility | Soluble in water | [5] |

| Reported Molecular Formula 1 | C₁₅H₁₃BrN₂O₄ | [1] |

| Reported Molecular Formula 2 | C₄₁H₂₈N₆O₁₅S₄•Na₄ | [6] |

Current Research Applications: A Notable Absence in Drug Development

Extensive searches of scientific databases yield no specific studies on the application of this compound in drug discovery or as a tool for investigating cellular signaling pathways. The existing research predominantly focuses on its environmental impact and ecotoxicology, often referring to it as "Reactive Red 239." This research is centered on its effects on various non-mammalian organisms.

Ecotoxicological Studies

The biological activity of what is often cited as "Reactive Red 239" has been evaluated in several ecotoxicological studies. These investigations provide the only available data on the biological effects of this dye.

Toxicity in Aquatic Organisms

Studies have determined the toxicity of Reactive Red 239 in several aquatic species. The half maximal effective concentration (EC₅₀) and lethal concentration (LC₅₀) values have been reported for the bacterium Vibrio fischeri, the crustacean Daphnia similis, and the snail Biomphalaria glabrata.

Table 2: Ecotoxicological Data for Reactive Red 239

| Organism | Endpoint | Concentration (mg/L) |

| Vibrio fischeri | EC₅₀ | 10.14 |

| Daphnia similis | EC₅₀ | 389.42 |

| Biomphalaria glabrata (embryos) | EC₅₀ | 116.41 - 124.14 |

| Biomphalaria glabrata (adults) | LC₅₀ | 517.19 |

Effects on Plant Physiology

Research on the effects of Reactive Red 239 on the plant Zea mays (corn) has indicated that the dye can act as a stress factor at high concentrations. These studies measured changes in total soluble protein content, peroxidase activity, and malondialdehyde (MDA) content, which are indicators of oxidative stress.

Experimental Protocols: Ecotoxicology Assays

The methodologies employed in the existing ecotoxicological studies are standard for the field. For example, the toxicity assessment in Daphnia similis typically involves exposing the organisms to a range of dye concentrations and observing immobilization over a 48-hour period to determine the EC₅₀ value. Similarly, bacterial toxicity assays with Vibrio fischeri measure the inhibition of bioluminescence upon exposure to the substance.

Signaling Pathways and Experimental Workflows: An Uncharted Territory

Currently, there is no published research describing the interaction of this compound with any specific cellular signaling pathways in mammalian cells. Consequently, diagrams of signaling pathways, experimental workflows, or logical relationships relevant to drug development cannot be generated.

The workflow for the existing ecotoxicological research can be generalized as follows:

Caption: Generalized workflow for ecotoxicological assessment of this compound.

Conclusion

This compound (CAS 60202-35-9) is an industrial dye with no documented research applications in the field of drug development or as a molecular probe for studying cellular biology. The available scientific literature is confined to its ecotoxicological profile, primarily under the name "Reactive Red 239." For researchers, scientists, and drug development professionals, it is important to note the current absence of data on its pharmacological properties, mechanism of action in mammalian systems, and its potential as a therapeutic agent or research tool. Future investigations would be required to explore any such potential, starting with fundamental in vitro screening and toxicological studies on relevant human cell lines. The inconsistencies in its reported chemical structure also warrant careful analytical characterization of the compound before initiating any biological research.

References

- 1. cncolorchem.com [cncolorchem.com]

- 2. This compound | 28706-25-4 | FD167623 | Biosynth [biosynth.com]

- 3. Buy this compound | 60202-35-9 [smolecule.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound|CAS No: 60202-35-9 - Direct dye [chinainterdyes.com]

- 6. C.I. This compound | C41H24N6Na4O15S4 | CID 135853609 - PubChem [pubchem.ncbi.nlm.nih.gov]

Direct red 239 molecular weight and formula

This technical guide provides an in-depth overview of the physicochemical properties of Direct Red 239, a synthetic dye. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound in their studies.

Physicochemical Properties of this compound

This compound is a polyazo dye used in various industrial applications, including as a colorant for textiles, paper, and plastics.[1][2] Its utility in scientific research is less documented, but its chemical properties are well-characterized.

| Property | Value | Source |

| Molecular Formula | C41H24N6Na4O15S4 | [3][4] |

| C41H28N6O15S4•Na4 | [1][2] | |

| Molecular Weight | 1060.88 g/mol | [4] |

| 1060.9 g/mol | [3] | |

| 1064.92 g/mol | [1][2] | |

| Synonyms | C.I. This compound, Direct Scarlet 6BS | [3][5] |

| CAS Number | 28706-25-4, 60202-35-9 | [1][4][5] |

| Appearance | Red-Brown Powder | [5] |

| Solubility | Soluble in water. | [5] |

Experimental Protocols and Applications in Research

While this compound is primarily recognized for its dyeing properties in industrial settings, detailed experimental protocols for its application in life sciences or drug development research are not extensively available in the public domain. Its primary documented use is as a dyeing agent for materials like cotton fabrics.[4]

Logical Relationship of Physicochemical Data

The following diagram illustrates the relationship between the fundamental properties of this compound.

References

- 1. This compound | 28706-25-4 | FD167623 | Biosynth [biosynth.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. C.I. This compound | C41H24N6Na4O15S4 | CID 135853609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound|CAS No: 60202-35-9 - Direct dye [chinainterdyes.com]

Unveiling the Spectral and Staining Properties of Direct Red 239 for Microscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core spectral and staining properties of Direct Red 239, a diazo dye with applications in microscopy. This document provides a comprehensive overview of its chemical characteristics, spectral behavior, and practical considerations for its use in biological imaging, serving as a vital resource for researchers in cellular biology and drug development.

Core Properties of this compound

This compound is a synthetic dye belonging to the direct dye class, indicating its ability to bind to substrates like cellulose (B213188) without the need for a mordant. It presents as a red-brown powder and is soluble in water, dimethylformamide (DMF), and chloroform, while being insoluble in acetone (B3395972) and butanol. Its high melting point of over 300°C suggests good thermal stability.

A critical point of clarification is the distinction between This compound and Reactive Red 239 . These are distinct chemical compounds with different molecular structures, formulas, and CAS numbers. This guide focuses exclusively on this compound.

| Property | Value | Reference |

| Chemical Name | tetrasodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(6-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(6-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate | |

| Molecular Formula | C41H24N6Na4O15S4 | |

| Molecular Weight | 1060.88 g/mol | [1] |

| CAS Number | 60202-35-9 | |

| Appearance | Red-brown powder | |

| Solubility | Soluble in water (yellow-light red solution), DMF, Chloroform. Insoluble in acetone, butanol. | |

| Melting Point | > 300 °C |

Spectral Profile

Understanding the spectral properties of a dye is paramount for its effective application in microscopy. While detailed fluorescence data for this compound is not extensively documented in scientific literature, its absorption characteristics are available.

| Parameter | Value | Notes |

| Absorption Maximum (λmax) | 483.5 nm | In aqueous solution. |

| Molar Absorptivity (ε) | Not available | |

| Emission Maximum (λem) | Not available | While some commercial suppliers list "fluorescence" as a related keyword, specific emission data is not provided. |

| Quantum Yield (Φ) | Not available | |

| Photostability | Generally described as having poor light-fastness, though quantitative data is lacking. | [2][3] |

The absence of readily available emission data suggests that this compound may primarily function as a chromogenic stain for bright-field microscopy rather than a fluorophore for fluorescence microscopy. Further empirical characterization is required to definitively determine its fluorescent properties.

Applications in Microscopy

This compound has been noted for its utility in histology and microbiology for staining tissues and cells. Its application is analogous to other direct dyes like Congo Red and Sirius Red, which are employed for the visualization of specific extracellular matrix components.

Potential Staining Applications

Given its classification as a direct dye, potential applications for this compound in microscopy could include:

-

Collagen Staining: Similar to Sirius Red, it may selectively bind to collagen fibers, aiding in the study of fibrosis and connective tissue disorders.

-

Amyloid Plaque Detection: Analogous to Congo Red, it could potentially be used to identify amyloid deposits in tissues, relevant for research in neurodegenerative diseases.

General Staining Protocol (Hypothetical)

While a specific, validated protocol for this compound in microscopy is not available, a general procedure based on protocols for other direct dyes can be proposed as a starting point for methods development.

References

An In-depth Technical Guide to the Solubility of Direct Red 239 in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the diazo dye, Direct Red 239 (C.I. 29205; CAS No. 60202-35-9). The information compiled herein is intended to support research, development, and quality control activities where this dye is utilized.

Core Topic: this compound Solubility Profile

This compound is a water-soluble dye primarily used in the textile, paper, and leather industries for coloration of cellulosic fibers.[1][2][3][4][5][6] Its solubility is a critical parameter for its application, influencing the uniformity and intensity of dyeing processes. The solubility of this compound is dictated by its molecular structure, which includes multiple sulfonate groups that facilitate its dissolution in polar solvents.

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively available in published literature. However, a key data point has been identified for its solubility in water at an elevated temperature, which is highly relevant for its industrial applications in dyeing.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 90 | 75[7] |

Qualitative Solubility in Common Laboratory Solvents

The qualitative solubility of this compound in a range of common laboratory solvents has been documented across various technical data sheets and chemical databases. This information is crucial for sample preparation, purification, and analytical method development.

| Solvent | Solubility | Observation |

| Water | Soluble | Forms a yellow-light red solution.[1][2][3][4][5][6][8] Some sources suggest it is soluble in any ratio. |

| Concentrated Sulfuric Acid | Soluble | Forms a blue-ray red-purple solution.[1][2][3][4][5][6][8] |

| N,N-Dimethylformamide (DMF) | Soluble | -[1][2][3][4][5][6][8] |

| Chloroform | Soluble | -[1][2][3][4][5][6][8] |

| Ethanol | Slightly Soluble | Produces a shallow dark pink coloration.[8][9] |

| n-Butanol | Insoluble | -[1][3][5][6][8][9] |

| Acetone | Insoluble | -[1][3][5][6][8][9] |

Experimental Protocol for Solubility Determination

Objective: To determine the solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound powder

-

Selected laboratory solvent (e.g., deionized water, ethanol)

-

Analytical balance

-

Volumetric flasks

-

Beakers or flasks with stoppers

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm pore size)

-

UV-Vis spectrophotometer

-

Cuvettes

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the selected solvent in a flask. The excess is to ensure that the solution reaches saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the solution to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

For a more complete separation, centrifuge the suspension at a high speed.

-

-

Sample Extraction and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation upon cooling.

-

Filter the extracted supernatant through a 0.45 µm syringe filter to remove any remaining suspended particles.

-

Perform a precise serial dilution of the filtered, saturated solution with the same solvent to bring the concentration within the linear range of the spectrophotometer.

-

-

Quantification by UV-Vis Spectrophotometry:

-

Measure the absorbance of the diluted solutions at the wavelength of maximum absorbance (λmax) for this compound.

-

Determine the concentration of the diluted solutions using a pre-established calibration curve of this compound in the same solvent.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. The result will be the solubility of this compound in that solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination of this compound.

References

- 1. This compound|CAS No: 60202-35-9 - Direct dye [chinainterdyes.com]

- 2. Cas 60202-35-9,this compound | lookchem [lookchem.com]

- 3. This compound TDS|this compound from Chinese supplier and producer - DIRECT RED DYES - Enoch dye [enochdye.com]

- 4. This compound | 60202-35-9 [chemicalbook.com]

- 5. This compound CAS#: 60202-35-9 [m.chemicalbook.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. krishnadyes.net [krishnadyes.net]

- 8. Buy this compound | 60202-35-9 [smolecule.com]

- 9. sdinternational.com [sdinternational.com]

Direct Red 239 as a Potential Fluorescent Probe: A Technical Guide for Evaluation

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide outlines a comprehensive framework for the evaluation of the textile dye Direct Red 239 as a potential fluorescent probe. As of the date of this document, there is no publicly available scientific literature detailing the fluorescent properties or application of this compound for specific molecular probing. Therefore, the experimental data presented herein is hypothetical and serves to illustrate the expected outcomes of the proposed evaluation protocols.

Executive Summary

Fluorescent probes are indispensable tools in modern biological research and drug discovery, enabling the sensitive and specific detection of molecules and cellular processes. The identification of novel fluorophores with desirable photophysical properties and specific binding characteristics is an ongoing endeavor. This compound, a diazo dye, possesses a chemical structure that suggests potential for fluorescence.[1][2] This guide provides a detailed roadmap for the systematic evaluation of this compound as a potential fluorescent probe, with a particular focus on its application in the detection of protein aggregates, a hallmark of many neurodegenerative diseases. The protocols and data presented are based on established methodologies for the characterization of fluorescent dyes and their application in bio-assays.[3][4][5]

Hypothetical Photophysical Characterization of this compound

A fundamental step in evaluating a new fluorescent probe is the characterization of its photophysical properties. These properties determine the suitability of the dye for various applications and imaging modalities.

Experimental Protocol: Photophysical Characterization

-

Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). For spectroscopic measurements, create a series of dilutions in the buffer of interest (e.g., phosphate-buffered saline, PBS) to concentrations ranging from 0.1 to 10 µM.

-

Absorbance Spectroscopy: Using a UV-Visible spectrophotometer, record the absorbance spectra of the this compound solutions from 300 to 800 nm to determine the maximum absorption wavelength (λmax).

-

Fluorescence Spectroscopy: Using a spectrofluorometer, excite the this compound solutions at their λmax and record the emission spectra to determine the maximum emission wavelength (λem).

-

Quantum Yield Determination (Comparative Method):

-

Select a well-characterized fluorescent standard with a known quantum yield (ΦF) and similar excitation and emission wavelengths (e.g., Rhodamine B in ethanol, ΦF = 0.65).[6]

-

Prepare a series of dilutions of both the standard and this compound with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.

-

Measure the integrated fluorescence intensity and absorbance of each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of these plots will be used to calculate the quantum yield of this compound using the following equation: ΦF,sample = ΦF,standard * (msample / mstandard) * (η2sample / η2standard) where m is the slope and η is the refractive index of the solvent.[7][8][9]

-

-

Molar Absorptivity Determination: Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) from the absorbance at λmax for a solution of known concentration (c) and path length (l).

Hypothetical Photophysical Data

The following table summarizes the hypothetical photophysical properties of this compound in PBS buffer.

| Property | Hypothetical Value |

| Maximum Absorption Wavelength (λmax) | 520 nm |

| Maximum Emission Wavelength (λem) | 610 nm |

| Molar Absorptivity (ε) | 35,000 M-1cm-1 |

| Fluorescence Quantum Yield (ΦF) | 0.15 |

| Stokes Shift | 90 nm |

Evaluation of this compound as a Probe for Protein Aggregation

A key application for novel fluorescent probes is the detection of protein aggregates, which are implicated in a range of diseases. The ideal probe would exhibit a significant increase in fluorescence upon binding to aggregated proteins compared to their monomeric forms.[3][4]

Experimental Protocol: In Vitro Protein Aggregation Assay

-

Protein Preparation: Prepare a solution of a model amyloidogenic protein (e.g., amyloid-beta 1-42 or alpha-synuclein) in a monomeric state. This may require purification by size-exclusion chromatography.

-

Aggregation Induction: Induce protein aggregation by incubating the monomeric protein solution under appropriate conditions (e.g., 37°C with constant agitation).

-

Kinetic Monitoring: In a multi-well plate, combine the monomeric protein solution with a fixed concentration of this compound (e.g., 5 µM). Monitor the fluorescence intensity over time at the probe's λem using a plate reader. Include controls of the probe alone and the protein alone.

-

Binding Affinity (Kd) Determination:

-

Prepare solutions with a fixed concentration of pre-formed protein aggregates.

-

Titrate with increasing concentrations of this compound.

-

Measure the fluorescence intensity at each concentration.

-

Plot the change in fluorescence intensity as a function of the this compound concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).

-

-

Selectivity Assay: Measure the fluorescence intensity of this compound in the presence of monomeric protein, aggregated protein, and other non-amyloidogenic proteins (e.g., bovine serum albumin) to assess binding selectivity.

Hypothetical Performance Data

The following table summarizes the hypothetical performance of this compound as a probe for amyloid-beta aggregates.

| Parameter | Hypothetical Value |

| Fluorescence Enhancement upon Binding | 25-fold increase |

| Binding Affinity (Kd) for Aggregates | 150 nM |

| Selectivity (Aggregates vs. Monomers) | > 50-fold |

Visualizing the Mechanism and Workflow

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

Caption: Hypothetical binding mechanism of this compound to amyloid fibrils.

Caption: Workflow for the evaluation of this compound as a fluorescent probe.

Conclusion and Future Directions

This guide provides a hypothetical yet comprehensive framework for the evaluation of this compound as a novel fluorescent probe for protein aggregation. The outlined experimental protocols are standard in the field and would provide the necessary data to ascertain its potential. Should the experimental results align with the hypothetical data presented, this compound could represent a new tool for researchers in the fields of neurodegenerative disease and protein biochemistry. Further steps would involve testing the probe in cell culture models of protein aggregation and in vivo imaging studies. The diazo structure of this compound is common in histology, and a deeper investigation into its photophysical properties is warranted to explore its potential beyond its current use as a textile dye.

References

- 1. colorantsgroup.com [colorantsgroup.com]

- 2. C.I. This compound | C41H24N6Na4O15S4 | CID 135853609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Probing protein aggregation through spectroscopic insights and multimodal approaches: A comprehensive review for counteracting neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 7. agilent.com [agilent.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Making sure you're not a bot! [opus4.kobv.de]

An In-depth Technical Guide to the Safe Handling of Direct Red 239 in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Direct Red 239 (CAS No. 60202-35-9) in a laboratory environment. The following sections detail the physical and chemical properties, potential hazards, appropriate handling procedures, personal protective equipment, first aid measures, and disposal considerations for this synthetic dye.

Chemical and Physical Properties

This compound is a red, odorless powder.[1] While it is soluble in water, it is only slightly soluble in ethanol (B145695) and organic solvents, and insoluble in acetone (B3395972) and butane.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 60202-35-9 | [1][3] |

| Molecular Formula | C41H24N6Na4O15S4 | [4] |

| Molecular Weight | 1060.9 g/mol | [4] |

| Appearance | Red to Yellowish Red Powder | [1][3] |

| Odor | Odorless | [1] |

| pH | 7.5 | [1] |

| Solubility in Water (at 90°C) | 75 g/L | [5] |

Hazard Identification and Toxicity

This compound is considered harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[1] Prolonged or repeated contact may lead to skin irritation.[1] Ingestion can result in gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[1] While some sources state there is a possible risk of irreversible effects, the chemical, physical, and toxicological properties have not been thoroughly investigated.[1]

According to aggregated GHS information from multiple companies provided to the European Chemicals Agency (ECHA), this chemical does not meet the criteria for GHS hazard classification.[4] However, it is crucial to handle it with care due to the potential for irritation.[1] One study on aquatic organisms indicated that Reactive Red 239 dye was most sensitive to V. fischeri bacteria, followed by mollusk embryos, D. similis, and was less sensitive to adult snails.[6]

| Toxicity Data | Value | Species | Source |

| EC50 | 10.14 mg L-1 | V. fischeri bacteria | [6] |

| EC50 | 116.41 to 124.14 mg L-1 | Mollusk embryos | [6] |

| EC50 | 389.42 mg L-1 | D. similis | [6] |

| LC50 | 517.19 mg L-1 | Adult snails | [6] |

| LD50/LC50 | Unlisted | Not specified | [1] |

| Carcinogenicity | Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA | Not applicable | [1] |

| Mutagenicity | Mutagenicity data reported | Not specified | [1] |

Occupational exposure limits for this compound have not been established by OSHA, NIOSH, or ACGIH.[1][7]

Experimental Protocols: Safe Handling and Storage

Proper handling and storage of this compound are essential to minimize exposure and ensure laboratory safety.

3.1. Engineering Controls and Personal Protective Equipment (PPE)

To control airborne levels of this compound dust, it is recommended to use process enclosures, local exhaust ventilation, or other engineering controls.[1] A safety shower and eyewash station should be readily available.[1]

The following personal protective equipment (PPE) should be worn when handling this compound:

| PPE Category | Item | Specifications |

| Eye/Face Protection | Safety Goggles | Appropriate protective eyeglasses or chemical safety goggles.[1] |

| Skin Protection | Gloves | Appropriate protective gloves to prevent skin exposure.[1] |

| Protective Clothing | Wear appropriate protective clothing to minimize contact with skin.[1] | |

| Respiratory Protection | Respirator | An approved respirator should be worn when necessary, especially when dust generation cannot be avoided.[1] |

3.2. Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Minimize dust generation and accumulation.[1]

-

Avoid contact with eyes, skin, and clothing.[1]

-

Avoid ingestion and inhalation.[1]

-

Wash hands thoroughly after handling.[1]

-

Remove and wash contaminated clothing before reuse.[1]

3.3. Storage

-

Keep containers tightly closed.[1]

-

Preserve in tight and light-resistant containers.[1]

-

Keep away from incompatible materials, excess heat, and strong oxidants.[1]

3.4. Stability and Reactivity

This compound is stable under normal temperatures and pressures.[1] It is incompatible with strong oxidizing and reducing agents.[1] Hazardous decomposition products include irritating and toxic fumes and gases.[1] Hazardous polymerization will not occur.[1]

Emergency Procedures

4.1. First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[1] |

| Skin Contact | Flush skin with plenty of soap and water. Get medical aid if irritation develops or persists.[1] |

| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[1] |

4.2. Spills and Leaks

In the event of a spill, immediately clean it up while observing precautions outlined in the PPE section.[1] Avoid generating dusty conditions.[1] Vacuum or sweep up the material and place it into a suitable disposal container.[1]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1] It is imperative to consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

Visualizations

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Caption: Decision-making process for first aid following exposure to this compound.

References

- 1. cncolorchem.com [cncolorchem.com]

- 2. sdinternational.com [sdinternational.com]

- 3. cncolorchem.com [cncolorchem.com]

- 4. C.I. This compound | C41H24N6Na4O15S4 | CID 135853609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. krishnadyes.net [krishnadyes.net]

- 6. Multiple adverse effects of textile effluents and reactive Red 239 dye to aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

Direct Red 239: A Technical Material Safety Data Sheet for Researchers

Introduction: Direct Red 239 is a diazo synthetic dye used extensively in various industrial and research applications, primarily for dyeing cellulosic fibers such as cotton, as well as paper and leather.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of its material properties and safety protocols is paramount to ensure safe handling and accurate experimental outcomes. This guide provides an in-depth overview of the material safety data for this compound (CAS No: 60202-35-9), compiling quantitative data, outlining safety protocols, and visualizing emergency procedures.

Chemical and Physical Properties

This compound is a complex sodium salt of a sulfonated azo compound.[3] Its physical and chemical characteristics are crucial for its application and for determining appropriate storage and handling procedures. While some sources cite alternative CAS numbers or molecular formulas, the data below is compiled from the most consistent and authoritative sources.[4][5]

| Property | Value | Source(s) |

| CAS Number | 60202-35-9 | [4][6] |

| Molecular Formula | C₄₁H₂₄N₆Na₄O₁₅S₄ | [3][4] |

| Molecular Weight | 1060.9 g/mol | [3][4] |

| Appearance | Red-brown to yellowish-red powder | [1][7][8] |

| Odor | Odorless | [6] |

| Melting Point | > 300 °C | [1][9] |

| Solubility in Water | Soluble (yields a yellow-light red solution) | [1][3][5] |

| Solubility at 90°C | 75 g/L | [10] |

| Other Solubilities | Soluble in concentrated sulfuric acid, chloroform, and DMF. Slightly soluble in ethanol. Insoluble in acetone (B3395972) and butanol. | [1][5][9] |

| Insolubles | 0.15% w/w | [10] |

Hazard Identification and Toxicology

According to aggregated data from multiple suppliers under the Globally Harmonized System (GHS), this compound is not classified as a hazardous chemical.[4] However, like many powdered reagents, it can pose mechanical irritation risks and may be harmful if not handled properly. The chemical, physical, and toxicological properties have not been thoroughly investigated.[6]

| Potential Hazard | Description | Source(s) |

| Eye Contact | Dust may cause irritation and inflammation. | [6] |

| Skin Contact | Prolonged or repeated contact may cause skin irritation in sensitive individuals. | [6] |

| Ingestion | Considered harmful if swallowed. May cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea. | [6] |

| Inhalation | May cause irritation of the respiratory tract and mucous membranes. | [6] |

| Chronic Effects | No information is available on chronic effects, epidemiology, teratogenicity, or neurotoxicity. | [6] |

| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA. | [6] |

| Mutagenicity | Mutagenicity data has been reported, but specific details are not widely available. | [6] |

| LD50/LC50 | Data not listed or available. | [6] |

Experimental and Handling Protocols

Adherence to strict laboratory protocols is essential to minimize exposure and ensure a safe working environment.

3.1 Engineering Controls To control airborne levels of the dye powder, work should be conducted in well-ventilated areas.[11] The use of process enclosures or local exhaust ventilation (such as a chemical fume hood) is highly recommended, especially when handling bulk quantities.[6] Safety showers and eyewash facilities must be readily accessible in any laboratory where this compound is handled.[6]

3.2 Personal Protective Equipment (PPE) Appropriate PPE is mandatory to prevent direct contact with the dye. The following workflow outlines the selection process for necessary protective gear.

3.3 Handling and Storage

-

Handling : Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Wash hands thoroughly after handling. Contaminated clothing should be removed and washed before reuse.[6][10]

-

Storage : Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[10] Keep containers tightly closed and preserve in light-resistant containers to maintain product integrity.[6]

Emergency Procedures

In the event of accidental exposure or spillage, the following protocols, based on standard laboratory safety practices, should be followed immediately.

4.1 First Aid Measures The logical flow for responding to an exposure event is critical for mitigating harm.

4.2 Accidental Release Measures For spills, the primary goal is to contain and clean the material without creating airborne dust.

4.3 Disposal Considerations Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[6] Consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal.[6]

Stability and Reactivity

Understanding the chemical stability of this compound is key to preventing hazardous reactions.

| Parameter | Description | Source(s) |

| Chemical Stability | Stable under normal temperatures and pressures. | [6] |

| Conditions to Avoid | Incompatible materials, excess heat, strong oxidants. | [6] |

| Incompatibilities | Strong oxidizing agents, strong reducing agents. | [6] |

| Hazardous Decomposition | May produce irritating and toxic fumes and gases, such as carbon oxides, nitrogen oxides, and sulfur oxides, during thermal decomposition. | [6] |

| Hazardous Polymerization | Will not occur. | [6] |

Fastness Properties

For researchers using this dye in material science or textile applications, its fastness properties are of significant interest. The following data pertains to its performance on cotton fabric.

| Fastness Test | Grade (1-5 Scale) | Source(s) |

| Light Fastness | 4-5 | [8][10] |

| Washing / Soaping Fastness (Fading) | 4-5 | [8][10] |

| Soaping Fastness (Staining) | 4 | [8] |

| Perspiration Fastness | 4 | [10] |

| Water Logging Fastness (Fading) | 4 | [8] |

| Water Logging Fastness (Staining) | 2-3 | [8] |

| Acid Resistance | 5 | [8] |

| Alkali Resistance | 2-3 | [8] |

References

- 1. This compound|CAS No: 60202-35-9 - Direct dye [chinainterdyes.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Buy this compound | 60202-35-9 [smolecule.com]

- 4. C.I. This compound | C41H24N6Na4O15S4 | CID 135853609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sdinternational.com [sdinternational.com]

- 6. cncolorchem.com [cncolorchem.com]

- 7. colorantsgroup.com [colorantsgroup.com]

- 8. cncolorchem.com [cncolorchem.com]

- 9. This compound | 60202-35-9 [chemicalbook.com]

- 10. krishnadyes.net [krishnadyes.net]

- 11. chemicalbook.com [chemicalbook.com]

Navigating the Nuances of Direct Red 239: A Technical Guide to Purity and Grade for Scientific Applications

For researchers, scientists, and professionals in drug development, the quality of reagents is paramount. This in-depth technical guide provides a comprehensive overview of the purity and grading of Direct Red 239, a diazo dye with applications in various scientific fields. Understanding the technical specifications, potential impurities, and appropriate analytical methods is crucial for ensuring the reliability and reproducibility of experimental results.

This compound, with the CAS number 28706-25-4, is a water-soluble anionic dye.[1][2] Its utility in research applications necessitates a thorough understanding of its quality, which can vary significantly between suppliers and intended uses. This guide delves into the critical aspects of this compound purity and grading to empower scientists in making informed decisions for their specific experimental needs.

Understanding Purity and Grade: A Summary of Key Specifications

The purity of this compound is a critical parameter that directly impacts its performance in scientific experiments. Commercial grades of this dye typically range in purity from a minimum of 95% to over 96%.[2][3] However, for sensitive applications, a higher degree of purity is often required. Key specifications to consider when sourcing this compound are summarized in the table below.

| Parameter | Specification Range | Significance in Scientific Applications |

| Purity (Dye Content) | ≥ 95% | Directly impacts the staining intensity, binding affinity, and overall effectiveness of the dye in various assays. Higher purity minimizes interference from non-dye components. |

| Insoluble Matter | Varies by supplier | Undissolved particles can lead to artifacts in microscopy, interfere with spectrophotometric readings, and clog fluidic systems. |

| Moisture Content | Varies by supplier | High moisture content can affect the actual concentration of the dye in solution and may impact its stability. |

| Physical Appearance | Red to brown powder | Variations in color may indicate the presence of impurities or degradation products. |

| Solubility | Soluble in water | Essential for preparing stock and working solutions for most biological and chemical applications. |

Table 1: Key Specifications for this compound for Scientific Use.

Common Impurities in this compound

The synthesis of this compound, a complex diazo dye, can result in the presence of various impurities. These can include unreacted starting materials, by-products from side reactions, and residual salts from the purification process. For researchers, the presence of these impurities can lead to a range of issues, from altered spectral properties to unexpected biological effects.

Potential impurities may include:

-

Unreacted Intermediates: Starting materials from the diazotization and coupling reactions.

-

Isomers and Related Dyes: Structurally similar dye molecules formed during synthesis.

-

Inorganic Salts: Such as sodium chloride or sodium sulfate, remaining from the manufacturing process.

-

Degradation Products: Formed due to improper storage or handling, especially exposure to light or high temperatures.[4]

Experimental Protocols for Quality Assessment

To ensure the quality of this compound for scientific use, several analytical techniques can be employed. The following are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful technique for separating and quantifying the components of a mixture, making it ideal for assessing the purity of dyes.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) or a UV-Vis detector.

-

Column: A C18 reverse-phase column is commonly used for the separation of azo dyes.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed. The exact gradient program should be optimized for the specific column and instrument.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: The DAD or UV-Vis detector should be set to monitor the absorbance at the maximum wavelength (λmax) of this compound in the chosen mobile phase.

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample.

-

Dissolve the sample in the initial mobile phase or a suitable solvent (e.g., water or methanol).

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Analysis: Inject a known volume of the sample onto the HPLC system. The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

UV-Visible Spectrophotometry for Concentration and Purity Estimation

UV-Vis spectrophotometry is a more accessible method for a quick estimation of dye concentration and can provide an indication of purity.

Methodology:

-

Instrumentation: A calibrated UV-Vis spectrophotometer.

-

Solvent: High-purity deionized water or a suitable buffer.

-

Procedure:

-

Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the absorbance of the solution across the visible spectrum (typically 400-700 nm) to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear (R² > 0.99) and can be used to determine the concentration of unknown samples.

-

Purity Estimation: While not as definitive as HPLC, comparing the absorbance spectrum of a sample to that of a high-purity standard can reveal the presence of impurities that absorb at different wavelengths.

-

Visualizing Workflows and Logical Relationships

To aid in the understanding of the processes involved in assessing and selecting this compound, the following diagrams have been generated using Graphviz.

Conclusion

The selection of an appropriate grade and the verification of the purity of this compound are critical steps for ensuring the validity and reproducibility of scientific research. Researchers should carefully consider the requirements of their specific application and, when necessary, perform in-house quality assessment using the methods outlined in this guide. By understanding the technical nuances of this important research tool, the scientific community can continue to build upon a foundation of reliable and accurate data.

References

An In-depth Technical Guide to the Stability and Storage of Direct Red 239

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for the azo dye, Direct Red 239. The information herein is intended to support researchers, scientists, and professionals in drug development and other relevant fields in the proper handling, storage, and application of this compound.

Chemical and Physical Properties

This compound is a complex disazo dye. A clear distinction must be made from the similarly named "Direct Red 23," as they are distinct chemical entities.

Table 1: Chemical Identification of this compound vs. Direct Red 23

| Property | This compound | Direct Red 23 |

| CAS Number | 28706-25-4[1] | 3441-14-3[2][3][4][5] |

| Molecular Formula | C41H28N6Na4O15S4[1] | C35H25N7Na2O10S2[2][3][4][5] |

| Molecular Weight | 1064.92 g/mol [1] | 813.72 g/mol [2][3][4][5] |

| Synonyms | C.I. This compound[6][7] | C.I. 29160, Direct Scarlet 4BS, Direct Red B, Direct Fast Scarlet 4BS[4] |

Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, and light exposure.

Thermal Stability

This compound exhibits high thermal stability, with a melting point reported to be above 300°C. However, it undergoes a multi-stage thermal decomposition process. The initial stage of decomposition occurs at approximately 140-150°C, which is attributed to the loss of crystal water. The major decomposition of the chromophoric structure begins at around 237°C.

pH Stability

The optimal pH range for the stability of this compound is between 7.0 and 9.0. Within this range, the dye maintains its color and integrity. Deviations from this pH range may lead to color changes and degradation of the dye molecule.

Photostability

This compound is generally described as having poor light-fastness.[1] Quantitative data on the photodegradation kinetics of this compound under standard light exposure conditions is limited in the available literature. However, studies on the closely related "Direct Red 23" have shown that it undergoes photocatalytic degradation under UV irradiation, with the reaction following pseudo-first-order kinetics.[8][9][10][11] The degradation of azo dyes like this compound upon light exposure involves the cleavage of the azo bond (-N=N-), leading to a loss of color and the formation of smaller aromatic compounds.

Table 2: Summary of Fastness Properties for this compound

| Property | Rating/Description |

| Light Fastness | Poor |

| Soaping Fastness | Good |

| Water Lodging Fastness | Moderate |

| Acid Resistance | Good |

| Alkali Resistance | Moderate |

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the stability and integrity of this compound.

Storage Conditions

For optimal shelf life, which is reported to be up to two years, this compound should be stored in a cool, dry, and well-ventilated area.[12] It is imperative to keep the container tightly closed and protected from moisture and direct sunlight.

Table 3: Recommended Storage Conditions for this compound

| Parameter | Recommendation |

| Temperature | Cool (10°C - 25°C)[1] |

| Humidity | Dry |

| Light | Store in the dark, avoid direct sunlight |

| Ventilation | Well-ventilated area |

| Container | Tightly closed, original packaging |

Incompatible Materials

This compound is incompatible with strong oxidizing agents and strong reducing agents. Contact with these substances should be avoided to prevent chemical reactions that could lead to degradation of the dye.

Experimental Protocols

Protocol for Photostability Testing (Adapted from ISO 105-B02)

This protocol outlines a method to assess the color fastness of this compound to light.

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable solvent (e.g., deionized water) at a known concentration.

-

Apply the dye solution uniformly to a suitable substrate, such as cotton fabric, and allow it to dry completely.

-

Prepare multiple identical samples.

-

-

Exposure:

-

Use a xenon arc lamp apparatus as the light source, which simulates natural daylight.[13][14]

-

Calibrate the light source to a specified irradiance (e.g., 42 W/m²).[14]

-

Partially mask a portion of each sample to serve as an unexposed control.

-

Place the samples in the exposure chamber alongside blue wool reference fabrics (grades 1-8).[15]

-

Expose the samples to the light for a predetermined duration or until a specific blue wool reference has faded to a certain degree.

-

-

Evaluation:

-

After exposure, remove the samples from the chamber.

-

Visually assess the color change of the exposed portion of the sample compared to the unexposed portion using a grey scale for assessing change in color (rated 1 to 5, where 5 is no change).[13]

-

Alternatively, quantify the color change using a spectrophotometer or colorimeter to measure the CIELAB (Lab) color space coordinates of both the exposed and unexposed areas. The total color difference (ΔE) can be calculated using the formula: ΔE* = √((ΔL)^2 + (Δa)^2 + (Δb*)^2)

-

Protocol for Thermal Stability Testing

-

Sample Preparation:

-

Place a small, accurately weighed amount of this compound powder into a suitable crucible for thermogravimetric analysis (TGA).

-

-

Analysis:

-

Use a TGA instrument to heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the weight loss of the sample as a function of temperature.

-

The resulting TGA curve will indicate the temperatures at which decomposition events occur.

-

-

Isothermal Stability:

-

To assess stability at specific temperatures, hold the sample at a constant temperature for an extended period and monitor for any weight loss or degradation.

-

Protocol for pH Stability Testing

-

Sample Preparation:

-

Prepare a series of buffer solutions with a range of pH values (e.g., pH 2, 4, 6, 7, 8, 10, 12).

-

Prepare stock solutions of this compound in deionized water.

-

Add a small, constant volume of the dye stock solution to each buffer solution to achieve the same final dye concentration in each.

-

-

Incubation:

-

Store the solutions at a constant temperature in the dark for a specified period (e.g., 24, 48, 72 hours).

-

-

Analysis:

-

After incubation, measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

-

A decrease in absorbance indicates degradation of the dye.

-

Calculate the percentage of dye remaining at each pH value compared to a control sample at the optimal pH (around 7-9).

-

Visualizations

References

- 1. This compound | 28706-25-4 | FD167623 | Biosynth [biosynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. Direct Red 23 Dye content 30 % | Sigma-Aldrich [sigmaaldrich.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. sdinternational.com [sdinternational.com]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. researchgate.net [researchgate.net]

- 10. Photocatalytic degradation of C.I. Direct Red 23 in aqueous solutions under UV irradiation using SrTiO3/CeO2 composite as the catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Photocatalytic degradation of Direct Red 23 dye using UV/TiO2: Effect of operational parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. krishnadyes.net [krishnadyes.net]

- 13. ISO 105-B02 | Q-Lab [q-lab.com]

- 14. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]

- 15. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

Biological and Cellular Uptake of Direct Red 239: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the biological and cellular uptake mechanisms of Direct Red 239 in mammalian cells is limited. This guide, therefore, provides a comprehensive overview based on the physicochemical properties of this compound and draws parallels with the known cellular uptake mechanisms of structurally similar sulfonated azo dyes such as Trypan Blue, Congo Red, Evans Blue, and Sirius Red. The experimental protocols and signaling pathways described herein are proposed based on established cell biology methodologies and should be adapted and validated for specific research applications.

Introduction to this compound

This compound is a water-soluble, sulfonated bis-azo dye. Its large molecular weight and polar nature, conferred by the multiple sulfonate groups, suggest that passive diffusion across the lipophilic cell membrane is unlikely to be a primary mechanism of cellular entry. The potential for cellular uptake is therefore likely dependent on interactions with the cell membrane, membrane transporters, or endocytic pathways. Understanding these mechanisms is crucial for assessing its potential as a therapeutic agent, a drug delivery vehicle, or a fluorescent probe in biological systems.

Postulated Mechanisms of Cellular Uptake

Based on the behavior of analogous sulfonated azo dyes, several mechanisms can be postulated for the cellular uptake of this compound:

-

Membrane Integrity-Dependent Uptake: In cells with compromised plasma membranes, the dye may passively enter the cytoplasm. This is the principle behind the use of Trypan Blue for cell viability assays.

-

Endocytosis: As a large molecule, this compound may be internalized through various endocytic pathways, such as macropinocytosis, clathrin-mediated endocytosis, or caveolae-mediated endocytosis. This is a common route for the cellular uptake of macromolecules.

-

Interaction with Membrane Components: The dye could interact with specific proteins or lipid domains on the cell surface, which may facilitate its internalization.

-

Transporter-Mediated Uptake: Although less likely for a large dye molecule, uptake via specific or non-specific membrane transporters cannot be entirely ruled out, especially given that some bacteria utilize transport systems for sulfonated compounds.

Data from Analogous Sulfonated Azo Dyes

To provide a framework for studying this compound, the following table summarizes the known applications and inferred cellular uptake mechanisms of structurally related sulfonated azo dyes.

| Dye Name | Molecular Weight ( g/mol ) | Key Applications | Inferred Cellular Uptake Mechanism(s) | References |

| Trypan Blue | 960.81 | Cell viability staining | Enters cells with compromised membrane integrity.[1][2][3][4] | |

| Congo Red | 696.66 | Staining of amyloid plaques, drug carrier | Binds to β-sheet structures; can be internalized with target molecules.[5][6] | |

| Evans Blue | 960.81 | Assessment of vascular permeability | Binds to serum albumin; enters tissues and cells upon loss of barrier integrity.[7][8][9] | |

| Sirius Red | 1373.06 | Staining of collagen fibers | Binds to collagen in the extracellular matrix; uptake may be linked to collagen turnover.[10][11][12][13] |

Proposed Experimental Protocols

The following are detailed, hypothetical protocols for investigating the cellular uptake of this compound.

Cell Viability and Membrane Integrity Assay

This protocol determines if this compound uptake is dependent on cell membrane integrity, similar to Trypan Blue.

Materials:

-

This compound solution (e.g., 1 mg/mL in PBS)

-

Mammalian cell line of interest (e.g., HeLa, A549)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Hemocytometer or automated cell counter

-

Microscope

Procedure:

-

Culture cells to the desired confluency.

-

Induce cell death in a sample of cells (e.g., by heat shock at 56°C for 30 minutes or treatment with 0.1% Triton X-100 for 10 minutes).

-

Harvest both live and dead cells by trypsinization and resuspend in PBS.

-

Mix an aliquot of the cell suspension with an equal volume of this compound solution.

-

Incubate for 3-5 minutes at room temperature.

-

Load the cell suspension onto a hemocytometer.

-

Count the number of stained (non-viable) and unstained (viable) cells under a light microscope.

-

Calculate the percentage of stained cells.

Fluorescence Microscopy to Visualize Cellular Localization

This protocol aims to visualize the cellular localization of this compound, assuming it possesses fluorescent properties or can be detected via its color.

Materials:

-

This compound solution

-

Cells grown on glass coverslips

-

Cell culture medium

-

PBS

-

Fixative (e.g., 4% paraformaldehyde)

-

Mounting medium with DAPI (for nuclear counterstaining)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Seed cells on sterile glass coverslips in a petri dish and culture overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µg/mL) for different time points (e.g., 30 min, 2h, 24h).

-

Wash the cells three times with PBS to remove excess dye.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells again three times with PBS.

-

Mount the coverslips on microscope slides using mounting medium with DAPI.

-

Visualize the cells under a fluorescence microscope. Observe the subcellular localization of this compound (e.g., plasma membrane, cytoplasm, nucleus, vesicles).

Quantitative Analysis of Uptake by Flow Cytometry

This protocol provides a quantitative measure of this compound uptake on a single-cell level.

Materials:

-

This compound solution

-

Cells in suspension

-

PBS

-

Flow cytometer

Procedure:

-

Treat cells in suspension with different concentrations of this compound for various durations.

-

Wash the cells three times with cold PBS to stop the uptake and remove extracellular dye.

-

Resuspend the cells in PBS.

-

Analyze the cell population using a flow cytometer, detecting the fluorescence of this compound in an appropriate channel (e.g., PE or PE-Cy5 channel, excitation/emission to be determined empirically).

-

Quantify the mean fluorescence intensity, which corresponds to the amount of internalized dye.

Visualization of Workflows and Potential Signaling Pathways

Experimental Workflow for Cellular Uptake Analysis

Caption: Workflow for investigating the cellular uptake of this compound.

Hypothetical Signaling Pathway for Endocytosis

Caption: Postulated endocytic pathways for this compound uptake.

References

- 1. Measuring Cell Death by Trypan Blue Uptake and Light Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. chemometec.com [chemometec.com]

- 4. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Congo Red as a Supramolecular Carrier System for Doxorubicin: An Approach to Understanding the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How does congo red work? | AAT Bioquest [aatbio.com]

- 7. Evans blue (dye) - Wikipedia [en.wikipedia.org]

- 8. Evans Blue Dye: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evans blue dye: its accumulation in extracellular space in relation to endothelial cell basement membrane in normal an atherosclerotic areas of abdominal aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Direct Red 239 for Staining Plant Cell Walls: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visualization of plant cell walls is fundamental to understanding plant growth, development, and response to various stimuli. Fluorescent microscopy, coupled with specific dyes, offers a powerful tool for elucidating the intricate architecture of these structures. While a variety of stains are available, direct dyes that specifically bind to cellulose (B213188) are of particular interest. This technical guide focuses on Direct Red 239 and its closely related and more extensively documented analogue, Direct Red 23 (also known as Pontamine Fast Scarlet 4B), for the fluorescent staining of plant cell walls.

Mechanism of Action

Direct Red dyes, including Direct Red 23, are anionic compounds that bind to cellulose, the primary component of plant cell walls. The elongated and planar structure of these dye molecules allows them to align with and bind to the linear chains of cellulose polymers through non-covalent interactions, such as hydrogen bonding and van der Waals forces. This specific affinity for cellulose makes them excellent tools for visualizing the arrangement and orientation of cellulose microfibrils within the cell wall.[4]

Data Presentation: Staining Properties and Comparisons

While specific quantitative data for this compound is unavailable in the reviewed literature, the following table summarizes typical properties and comparisons for fluorescent dyes commonly used in plant cell wall staining, with a focus on Direct Red 23/Pontamine Fast Scarlet 4B.

| Dye | Target Component | Excitation (nm) | Emission (nm) | Advantages | Disadvantages |

| Direct Red 23 (Pontamine Fast Scarlet 4B) | Cellulose | ~561 | >575 | Highly specific for cellulose, good photostability.[6] | Potential for signal overlap with red fluorescent proteins.[7] |

| Calcofluor White | Cellulose and Chitin | ~365 | ~435 | Bright fluorescence, widely used. | Can have lower specificity than Direct Red 23, UV excitation can cause autofluorescence. |

| Congo Red | Cellulose | ~497 | ~614 | Can also be used as a pH indicator. | Lower fluorescence intensity compared to other stains. |

Experimental Protocols

The following are detailed methodologies for staining plant cell walls with Direct Red 23 (Pontamine Fast Scarlet 4B). These protocols can be adapted for use with this compound, with the recommendation to optimize dye concentration and incubation times.

Protocol 1: Staining of Whole Seedlings (e.g., Arabidopsis thaliana)

This protocol is adapted for live imaging of cellulose in whole seedlings.[7]

Materials:

-

Direct Red 23 (Pontamine Fast Scarlet 4B) stock solution (e.g., 0.1% w/v in water)

-

Liquid growth medium (e.g., MS medium)

-

Square petri plates

-

Glass microscope slides and coverslips

-

Humid chamber

Procedure:

-

Grow seedlings on a thin layer of growth medium overlying glass slides in a square petri plate for 5-6 days.

-

Excise the slides with the medium and seedlings from the plate.

-

Prepare a working staining solution of 0.01% (w/v) Direct Red 23 in liquid growth medium. The optimal concentration may need to be determined empirically.

-

Cover the seedlings with approximately 100 µL of the staining solution.

-

Gently place a coverslip over the seedlings.

-

Incubate the slides in a humid chamber at 22°C for at least 1 hour to allow for dye penetration and for the seedlings to recover.

-

Mount the slide on a confocal or fluorescence microscope for imaging.

Protocol 2: Staining of Fixed and Cleared Tissues

This protocol is suitable for obtaining high-resolution images of cell walls in deeper tissue layers.[8]

Materials:

-

4% (w/v) Paraformaldehyde (PFA) in 1X Phosphate Buffered Saline (PBS)

-

ClearSee solution

-

Direct Red 23 stock solution (e.g., 1% w/v in water)

-

Mounting medium (ClearSee)

Procedure:

-

Fixation: Fix the plant tissue in 4% PFA in 1X PBS.

-

Clearing: Clear the fixed tissue using the ClearSee protocol.

-

Staining: a. Prepare a 0.1% (w/v) solution of Direct Red 23 in ClearSee solution. b. Incubate the cleared tissue in the staining solution for at least 2 hours. c. Remove the staining solution and rinse the tissue once with ClearSee. d. Wash the tissue in ClearSee for at least 30 minutes.

-

Mounting and Imaging: a. Mount the stained tissue on a microscope slide in a drop of ClearSee solution. b. Image using a confocal microscope with an excitation wavelength of 561 nm and a detection range of 580-615 nm.[8]

Mandatory Visualizations

Experimental Workflow for Live-Cell Imaging

Caption: A streamlined workflow for the live-cell staining of plant cell walls using Direct Red 23.

Logical Relationship of Staining Components

Caption: The binding mechanism of Direct Red dye to cellulose within the plant cell wall, leading to fluorescence.

Conclusion

Direct Red 23 (Pontamine Fast Scarlet 4B) is a well-established and valuable tool for the specific fluorescent labeling of cellulose in plant cell walls. The provided protocols offer robust starting points for researchers aiming to visualize cell wall architecture. While this compound is chemically distinct and its specific application for high-resolution microscopy of plant cell walls is not documented in the scientific literature, its known affinity for cellulose in industrial applications suggests it may be a viable, albeit uncharacterized, alternative. Researchers interested in using this compound should perform thorough optimization of staining conditions and validate its specificity and performance against established dyes like Direct Red 23. The continued exploration of fluorescent dyes will undoubtedly advance our understanding of the complex and dynamic nature of the plant cell wall.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. C.I. This compound | C41H24N6Na4O15S4 | CID 135853609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. colorantsgroup.com [colorantsgroup.com]

- 4. Direct fluorescence imaging of lignocellulosic and suberized cell walls in roots and stems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. wp.unil.ch [wp.unil.ch]

Investigating Direct Red 239 for Textile Degradation Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data relevant to the study of Direct Red 239 degradation. As a widely used synthetic azo dye in the textile industry, this compound is a significant environmental pollutant due to its complex aromatic structure and resistance to natural degradation. This document outlines key experimental protocols, presents quantitative data from various degradation studies, and visualizes complex biological and experimental processes to aid researchers in this critical field.

Chemical Properties and Industrial Applications of this compound

This compound, also known as C.I. This compound, is a synthetic dye belonging to the azo class of compounds. Its chemical formula is C41H24N6Na4O15S4 with a molecular weight of 1060.88 g/mol . It is characterized by the presence of one or more azo groups (-N=N-) which are responsible for its color.

Industrial Applications:

-

Textile Industry: Primarily used for dyeing cellulosic fibers such as cotton, viscose, and linen, as well as silk and paper.[1][2][3][4]

-

Paper Industry: Utilized for coloring paper products.[1][2][3]

-

Leather Industry: Employed in the dyeing of leather goods.[1][2][3]

The extensive use of this compound leads to its release into industrial effluents, contributing to water pollution. The complex and stable nature of this dye makes it resistant to conventional wastewater treatment methods, necessitating advanced degradation studies.

Data on this compound Degradation

The degradation of this compound has been investigated using various methods, including photocatalysis, advanced oxidation processes (AOPs), and microbial degradation. The efficiency of these methods is typically evaluated by measuring the percentage of decolorization and, in some cases, the reduction in Chemical Oxygen Demand (COD).

Photocatalytic and Advanced Oxidation Processes (AOPs) Degradation Data

Photocatalysis and AOPs involve the generation of highly reactive hydroxyl radicals (•OH) that can break down the complex structure of azo dyes.

| Degradation Method | Catalyst/Oxidant | Initial Dye Concentration (mg/L) | pH | Reaction Time (min) | Decolorization Efficiency (%) | Kinetic Model | Rate Constant (k) | Reference |

| UV/TiO2 | TiO2 | Not Specified | Acidic | 90 | High | - | - | [5] |

| O3 | - | 100 | 9 | 15 | 100 | Pseudo-first-order | - | [6] |

| O3/UV | - | 100 | 9 | 15 | 100 | Pseudo-first-order | Increased by ~38% vs O3 alone for 400 mg/L | [6] |

| O3/UV/H2O2 | H2O2 | - | 9 | - | - | Pseudo-first-order | - | [6] |